(4-Propylphenyl)propiolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of propiolic acid, a related compound, can be achieved by oxidizing propargyl alcohol at a lead electrode . It can also be prepared by decarboxylation of acetylenedicarboxylic acid . The synthesis of “(4-Propylphenyl)propiolic acid” specifically is not detailed in the available literature.Chemical Reactions Analysis

Propiolic acid, a related compound, undergoes several reactions. Exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It undergoes bromination to give dibromoacrylic acid. With hydrogen chloride, it forms chloroacrylic acid . The specific reactions of “this compound” are not detailed in the available literature.Aplicaciones Científicas De Investigación

Polymerization and Catalysis

- Polymerization of Propiolic Acid Derivatives : A study by Masuda, Kawai, & Higashimura (1982) explored the polymerization of propiolic acid and its derivatives using transition metal catalysts. MoCl5 was identified as the most active catalyst, resulting in the formation of water-soluble, colored, powdery polymers.

Organic Synthesis

- Synthesis of Arylalkynecarboxylic Acids : Park et al. (2013) presented a method for synthesizing arylalkynecarboxylic acids from aryl bromides and propiolic acid. This method showcased good tolerance towards various functional groups, highlighting the higher reactivity of propiolic acid compared to other terminal alkyne compounds (Park et al., 2013).

Reaction Mechanisms

- Stereochemistry in Grignard Reactions : Research by Klein & Aminadav (1970) investigated the stereochemistry of reactions involving phenyl- and methyl-propiolic acids with Grignard reagents. The study provided insights into the mechanisms of 1,2- and 1,4-additions in these reactions (Klein & Aminadav, 1970).

Material Science and Chemistry

- Polypropiolates and Their Properties : Lam et al. (2002) synthesized polypropiolates with different substituents to study their mesomorphic and luminescent properties. The study revealed that structural variations significantly influence these properties (Lam et al., 2002).

Photocatalysis

- Visible-Light Initiated Oxidative Cyclization : Yang et al. (2015) developed a visible-light initiated oxidative cyclization of phenyl propiolates with sulfinic acids, highlighting a metal-free approach to synthesize coumarin derivatives with high regioselectivity and good yields (Yang et al., 2015).

Propiedades

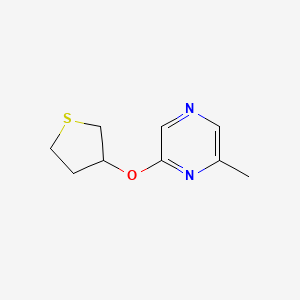

IUPAC Name |

3-(4-propylphenyl)prop-2-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-2-3-10-4-6-11(7-5-10)8-9-12(13)14/h4-7H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJNIEUQOSFVKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C#CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)

![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)

![2-chloro-6-fluoro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2476915.png)

![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea](/img/structure/B2476919.png)

![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)